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Compound of Interest

Compound Name:
8-(Hydroxyamino)-8-oxooctanoic

acid

Cat. No.: B3047937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 8-
(Hydroxyamino)-8-oxooctanoic acid, a hydroxamic acid derivative of potential interest in

pharmaceutical research. Due to the limited availability of direct experimental data, this

document presents predicted spectroscopic data based on the analysis of its chemical

structure and comparison with related compounds. Furthermore, a comprehensive

experimental protocol for its synthesis is provided, alongside a visualization of its potential

mechanism of action as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties
8-(Hydroxyamino)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal

carboxylic acid and a hydroxamic acid group. These functional groups confer the potential for

this molecule to engage in various biological interactions, notably as a metal-chelating agent, a

characteristic feature of many enzyme inhibitors.
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Property Value Source

Molecular Formula C₈H₁₅NO₄ [1][2]

Molecular Weight 189.21 g/mol [1][2]

IUPAC Name
8-(hydroxyamino)-8-

oxooctanoic acid
[2]

CAS Number 149647-78-9 [2]

SMILES C(CCCC(=O)O)CCC(=O)NO [1]

InChIKey
YNBDVONJRSJFLP-

UHFFFAOYSA-N
[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 8-(Hydroxyamino)-8-
oxooctanoic acid. These predictions are derived from established principles of NMR, IR, and

Mass Spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 br s 1H COOH

~10.4 br s 1H NHOH

~8.7 br s 1H NHOH

~2.18 t 2H CH₂-COOH

~1.95 t 2H CH₂-CONHOH

~1.50 m 4H

-CH₂-CH₂-CH₂-

COOH, -CH₂-CH₂-

CH₂-CONHOH

~1.25 m 4H -CH₂-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm) Assignment

~174.5 COOH

~169.0 CONHOH

~33.5 CH₂-COOH

~32.0 CH₂-CONHOH

~28.5 Internal CH₂

~28.3 Internal CH₂

~25.0 Internal CH₂

~24.5 Internal CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3200 Broad O-H stretch (Hydroxamic acid)

~3100 Medium N-H stretch (Hydroxamic acid)

~2930, ~2850 Strong C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic acid)

~1640 Strong
C=O stretch (Hydroxamic acid,

Amide I)

~1550 Medium
N-H bend (Hydroxamic acid,

Amide II)

~1460 Medium C-H bend (Aliphatic)

~1250 Strong C-O stretch (Carboxylic acid)

~920 Broad
O-H bend (Carboxylic acid

dimer)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Value

Exact Mass 189.10011 u

Molecular Ion [M]⁺ m/z 189

[M+H]⁺ m/z 190

[M+Na]⁺ m/z 212

Plausible Fragmentations

Loss of H₂O (m/z 171), Loss of COOH (m/z

144), Loss of NHOH (m/z 156), Cleavage of the

alkyl chain.
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Experimental Protocols
The synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid can be achieved from octanedioic

acid (suberic acid) or its monoester derivative. The following protocol outlines a general and

effective method.

Synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid from
Suberic Acid Monomethyl Ester
This two-step procedure involves the activation of the carboxylic acid group followed by

reaction with hydroxylamine.

Step 1: Activation of Suberic Acid Monomethyl Ester

Dissolve suberic acid monomethyl ester (1 equivalent) in a suitable aprotic solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-

dimethylaminopyridine (DMAP) (0.1 equivalents).

Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride

or oxalyl chloride.

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

Step 2: Formation of the Hydroxamic Acid

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and

a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent

(e.g., methanol or a mixture of THF and water) at 0 °C.

Slowly add the hydroxylamine solution to the activated carboxylic acid derivative from Step 1

at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the

product with an organic solvent like ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain 8-
(Hydroxyamino)-8-oxooctanoic acid.

Visualization of Potential Mechanism of Action
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[3] The

hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of

HDAC enzymes, thereby inhibiting their function. This leads to the hyperacetylation of histones

and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis in

cancer cells.

HDAC Inhibitor (8-(Hydroxyamino)-8-oxooctanoic acid) HDAC Enzyme Active Site

Cellular Effect

Carboxylic Acid
(Cap Group) Enzyme Surface Residues interacts with

Alkyl Chain
(Linker)

Hydrophobic Channel occupies

Hydroxamic Acid
(Zinc-Binding Group)

Zn²⁺ Ion
 chelates

HDAC Inhibition Histone Hyperacetylation Altered Gene Expression Apoptosis
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Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

The provided diagram illustrates the general pharmacophore model for a hydroxamic acid-

based HDAC inhibitor like 8-(Hydroxyamino)-8-oxooctanoic acid. The "Cap Group" interacts

with the surface of the enzyme, the "Linker" region occupies a hydrophobic channel, and the

crucial "Zinc-Binding Group" (the hydroxamic acid) chelates the zinc ion in the active site,

leading to enzyme inhibition and subsequent cellular effects such as apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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